molecular formula C6H11NO3 B1390123 (2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate CAS No. 496841-08-8

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

Cat. No. B1390123
M. Wt: 145.16 g/mol
InChI Key: YIKYEFZGORKEBX-UHNVWZDZSA-N
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Description

“(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound . It is also known as methyl (2S,3R)-3-hydroxy-2-pyrrolidinecarboxylate hydrochloride .


Molecular Structure Analysis

The molecular formula of “(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate” is C6H11NO3 . The InChI code is 1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 .


Physical And Chemical Properties Analysis

The molecular weight of “(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate” is 145.16 g/mol. The compound is a white to yellow solid . It should be stored in a sealed container in a dry room .

Scientific Research Applications

  • Organic and Medicinal Chemistry

    • This compound is a vital precursor in the synthesis of natural products and in the development of essential drugs . It’s used in the preparation of 3-hydroxy-2-aryl acrylate, which is a fascinating building block of many bioactive compounds . The methods of application involve different approaches for preparing 3-hydroxy-2-aryl acrylate .
  • Synthesis of Nonproteinogenic and Unnatural Amino Acids

    • A 6-step enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates, including the biologically significant amino acid, (2S,3R)-3-methylglutamate, protected for Fmoc SPPS, is reported . This compound is used in the synthesis of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu) as well as other 3-substituted glutamate derivatives .
  • Synthesis of 3-Hydroxy-2-Aryl Acrylate

    • This compound is used in the synthesis of 3-hydroxy-2-aryl acrylate . The 3-hydroxy-2-aryl acrylate acts as a fascinating building block of many bioactive compounds . Different approaches are used for preparing 3-hydroxy-2-aryl acrylate .
  • Preparation of Nonproteinogenic Amino Acid

    • This compound is used in the preparation of the nonproteinogenic amino acid (2S,3R)-3-methylglutamate (3MeGlu) as well as other 3-substituted glutamate derivatives . 3MeGlu occurs in a number of natural products such as the clinically important antibiotic daptomycin .

Safety And Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

methyl (2S,3R)-3-hydroxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKYEFZGORKEBX-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H](CCN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665342
Record name Methyl (3R)-3-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 3-hydroxypyrrolidine-2-carboxylate

CAS RN

496841-08-8
Record name Methyl (3R)-3-hydroxy-L-prolinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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